

Spectral Data Analysis of 4-Ethyl-2-methoxyphenol: A Technical Guide

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Compound of Interest

Compound Name: 4-Ethyl-2-methoxyphenol

Cat. No.: B121337

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This technical guide provides a comprehensive overview of the spectral data for **4-Ethyl-2-methoxyphenol** (CAS No. 2785-89-9), a significant compound in flavor chemistry and a potential building block in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Quantitative Spectral Data Summary

The spectral data for **4-Ethyl-2-methoxyphenol** is summarized in the tables below, providing a clear reference for compound identification and characterization.

¹H NMR Spectral Data (CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.84	d	1H	Ar-H
6.70	d	1H	Ar-H
6.67	dd	1H	Ar-H
5.65	s (br)	1H	-OH
3.86	s	3H	-OCH ₃
2.58	q	2H	-CH ₂ -
1.21	t	3H	-CH ₃

¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (δ) ppm	Assignment
146.5	C-O (Ar)
144.8	C-OH (Ar)
133.2	C-Et (Ar)
120.5	CH (Ar)
113.8	CH (Ar)
108.9	CH (Ar)
55.9	-OCH ₃
28.6	-CH ₂ -
15.9	-CH ₃

Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3450	Strong, Broad	O-H Stretch (Phenolic)
3050-2850	Medium	C-H Stretch (Aromatic and Aliphatic)
1610, 1514, 1465	Medium-Strong	C=C Stretch (Aromatic Ring)
1265, 1035	Strong	C-O Stretch (Aryl Ether)
815	Strong	C-H Bend (Out-of-plane, Aromatic)

Mass Spectrometry (MS) Data - Electron Ionization (EI)

m/z	Relative Intensity (%)	Proposed Fragment
152	100	[M] ⁺ (Molecular Ion)
137	85	[M - CH ₃] ⁺
109	20	[M - C ₂ H ₅ - CO] ⁺ or [M - CH ₃ - CO] ⁺
77	15	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the spectral analysis of **4-Ethyl-2-methoxyphenol**. These protocols are based on established analytical techniques for phenolic compounds.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A 5-10 mg sample of **4-Ethyl-2-methoxyphenol** is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
- ^1H NMR Acquisition: The ^1H NMR spectrum is acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16-32 scans.
- ^{13}C NMR Acquisition: The ^{13}C NMR spectrum is acquired with a spectral width of 250 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio. Proton decoupling is applied to obtain singlet peaks for all carbon atoms.
- Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ^1H and 77.16 ppm for ^{13}C (residual CDCl_3).

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: As **4-Ethyl-2-methoxyphenol** is a liquid at room temperature, a thin film of the neat liquid is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Instrumentation: An FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is used.
- Data Acquisition: The spectrum is recorded in the mid-IR range ($4000\text{--}400\text{ cm}^{-1}$). A background spectrum of the clean salt plates is acquired first and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} to improve the signal-to-noise ratio.
- Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is then analyzed for characteristic absorption bands.

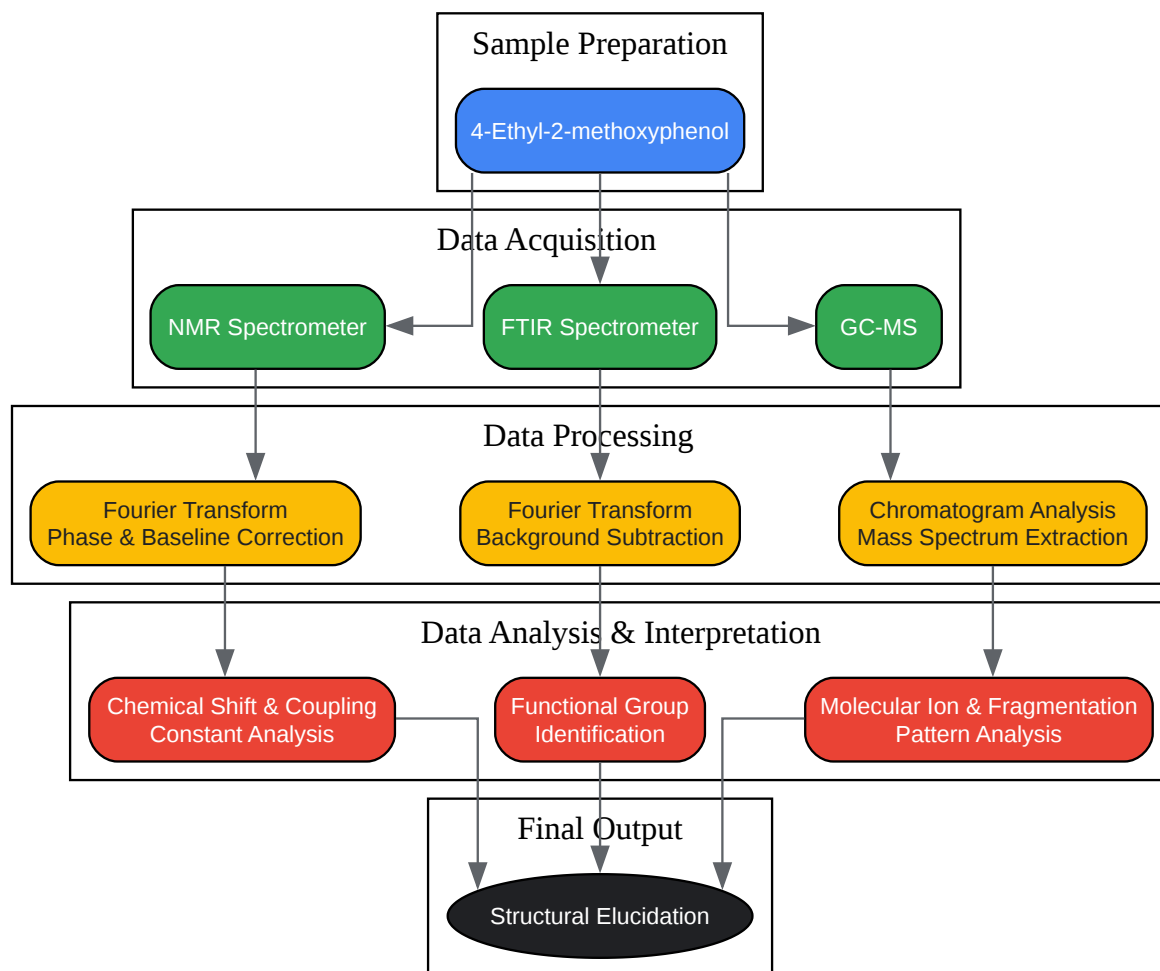
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **4-Ethyl-2-methoxyphenol** is prepared in a volatile solvent such as dichloromethane or methanol.

- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.
- Gas Chromatography (GC) Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 μ m film thickness) is typically used.
 - Injector Temperature: 250 °C.
 - Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Range: m/z 40-400.
- Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of the compound, and the mass spectrum corresponding to that peak is analyzed for the molecular ion and fragmentation pattern.

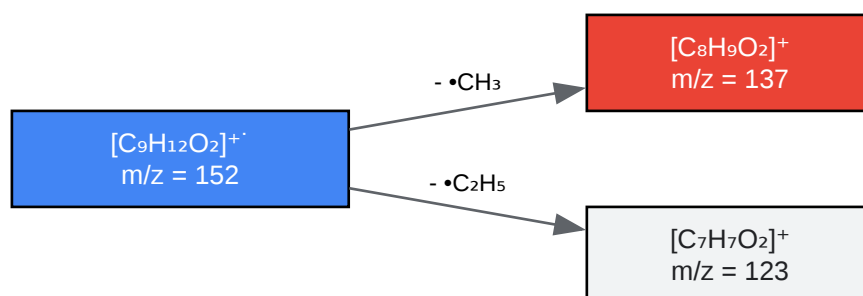
Visualizations

The following diagrams illustrate the logical workflow of spectral data analysis and a proposed fragmentation pathway for **4-Ethyl-2-methoxyphenol** in mass spectrometry.



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Caption: General workflow for the spectral analysis of a chemical compound.



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Caption: Proposed primary fragmentation of **4-Ethyl-2-methoxyphenol** in EI-MS.

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References

- 1. Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectral Data Analysis of 4-Ethyl-2-methoxyphenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b121337#4-ethyl-2-methoxyphenol-spectral-data-nmr-ir-mass-spec]

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